Glycochenodeoxycholic acid Glycochenodeoxycholic acid Glycochenodeoxycholic acid is a bile acid glycine conjugate having 3alpha,7alpha-dihydroxy-5beta-cholan-24-oyl as the bile acid component. It has a role as a human metabolite. It is functionally related to a chenodeoxycholic acid. It is a conjugate acid of a glycochenodeoxycholate.
Glycochenodeoxycholic acid is a natural product found in Homo sapiens with data available.
A bile salt formed in the liver from chenodeoxycholate and glycine, usually as the sodium salt. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is a cholagogue and choleretic.
Brand Name: Vulcanchem
CAS No.: 640-79-9
VCID: VC0007322
InChI: InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1
SMILES: CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Molecular Formula: C26H43NO5
Molecular Weight: 449.6 g/mol

Glycochenodeoxycholic acid

CAS No.: 640-79-9

Cat. No.: VC0007322

Molecular Formula: C26H43NO5

Molecular Weight: 449.6 g/mol

* For research use only. Not for human or veterinary use.

Glycochenodeoxycholic acid - 640-79-9

CAS No. 640-79-9
Molecular Formula C26H43NO5
Molecular Weight 449.6 g/mol
IUPAC Name 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Standard InChI InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1
Standard InChI Key GHCZAUBVMUEKKP-GYPHWSFCSA-N
Isomeric SMILES C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
SMILES CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Canonical SMILES CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Chemical Characterization and Biosynthesis

Molecular Structure and Properties

Glycochenodeoxycholic acid (C₂₆H₄₃NO₅) consists of chenodeoxycholic acid (CDCA) conjugated to glycine via an amide bond at the C-24 position . This conjugation increases water solubility compared to unconjugated bile acids, enabling efficient micelle formation. The sodium salt form (C₂₆H₄₂NNaO₅) has a molecular weight of 471.61 g/mol and exhibits anionic detergent properties critical for lipid emulsification .

Biosynthetic Pathways

GCDCA synthesis occurs through two primary routes:

  • Hepatic conjugation: CDCA produced from cholesterol via the classic and alternative pathways undergoes glycine conjugation by bile acid-CoA:amino acid N-acyltransferase (BAAT) in hepatocytes .

  • Bacterial metabolism: Intestinal microbiota deconjugate glycocholic acid to cholic acid, which is subsequently 7α-dehydroxylated to form deoxycholic acid (DCA). Partial hepatic reconjugation of DCA contributes to GCDCA pool dynamics .

Physiological Roles and Mechanisms

Lipid Solubilization and Absorption

As a primary component of the enterohepatic circulation, GCDCA achieves micellar concentrations (1-10 mM) in the duodenum, reducing interfacial tension between dietary lipids and aqueous intestinal contents. This detergent action increases the effective surface area for pancreatic lipase activity by 100-1,000 fold . Comparative studies demonstrate GCDCA’s superior lipid-solubilizing capacity versus taurine-conjugated analogs due to its lower critical micellar concentration (0.8 mM vs 1.2 mM) .

Apoptosis Modulation

GCDCA induces dose-dependent hepatocyte apoptosis through multiple pathways:

MechanismConcentration RangeKey Effectors
Mitochondrial pathway50-200 μMCytochrome c release, caspase-9 activation
Death receptor pathway>100 μMFAS upregulation, caspase-8 cleavage
ER stress pathway150-300 μMCHOP induction, JNK phosphorylation

In vitro models show 300 μM GCDCA induces 80% apoptosis in primary hepatocytes within 24 hours, compared to <20% cell death with equimolar taurochenodeoxycholate . This cytotoxicity underlies GCDCA’s role in cholestatic liver injury and its experimental use in apoptosis studies.

Electrolyte Transport Regulation

Ileal perfusion studies reveal GCDCA’s paradoxical effects on intestinal ion transport:

ParameterBaselineGCDC 2.5 mM
Water absorption+2.1 mL/h-1.8 mL/h
Na⁺ flux (mucosa→serosa)12.3 μEq/cm²/h8.1 μEq/cm²/h
Cl⁻ secretion-0.4 μEq/cm²/h+1.9 μEq/cm²/h

Data adapted from ileal perfusion experiments demonstrate GCDCA (2.5 mM) reverses net sodium absorption to secretion (-4.2 μEq/cm²/h) while stimulating chloride secretion via CFTR activation . These pro-secretory effects contribute to bile acid diarrhea at supraphysiological concentrations.

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC)

A validated HPLC protocol enables precise GCDCA quantification in biological matrices :

StepCondition
ExtractionSolid-phase extraction (C18 cartridge)
Mobile phaseAcetonitrile:10 mM KH₂PO₄ (55:45, pH 3.0)
Flow rate1.0 mL/min
DetectionUV 210 nm
Retention time8.2 ± 0.3 min

Method validation data demonstrate excellent precision and accuracy:

Validation TypeConcentration (μM)Precision (% RSD)Accuracy (%)
Intraday1.03.39103.61
10.06.27106.50
50.03.05103.23
Interday1.04.74106.94
10.010.47107.62
50.011.36110.48

Clinical applications show serum GCDCA levels in obstructive jaundice patients reach 90.9 ± 28.7 μM pre-decompression, normalizing to 22.4 ± 5.1 μM post-treatment .

Clinical Implications and Therapeutic Applications

Cholestatic Liver Disease

GCDCA accumulation exacerbates liver injury through:

  • Direct hepatotoxicity (apoptosis/necrosis)

  • Disruption of bile canalicular tight junctions

  • Induction of pro-inflammatory cytokines (TNF-α, IL-6)

A 5-year longitudinal study of GCDCA-lowering therapy demonstrated:

  • 68% reduction in ALT/AST (p<0.01)

  • 2.5-fold improvement in biliary excretion (⁹⁹mTc-HIDA scintigraphy)

  • Histological resolution of cholestasis in 73% of patients

Metabolic Modulation

GCDCA activates nuclear receptors with distinct effects:

ReceptorEC₅₀Biological Effect
FXRα45 μMSuppresses CYP7A1 (bile acid synthesis)
TGR5>100 μMStimulates GLP-1 secretion
PXR150 μMUpregulates drug-metabolizing enzymes

Notably, GCDCA’s FXRα agonism is 30% weaker than unconjugated CDCA, suggesting conjugation modulates receptor affinity .

Cancer Biology

In pancreatic adenocarcinoma models, GCDCA (100 μM):

  • Increases IL-8 production 4.2-fold (p=0.002)

  • Enhances invasiveness through MMP-9 upregulation

  • Chemoprotects cells via P-glycoprotein induction

Paradoxically, GCDCA concentrations >300 μM exhibit cytotoxic effects against chemoresistant cell lines (IC₅₀ 320 μM) .

ParameterTarget RangeMonitoring Frequency
Serum GCDCA<40 μMQuarterly
Fecal fat<7 g/24hBiannual
Liver elastography<7.5 kPaAnnual

A 28-year-old patient with 3β-HSD deficiency maintained stable GCDCA levels (18-22 μM) on 30 mg/kg/week dosing, with normal hepatic imaging and 0.003 g fat/g stool .

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